molecular formula C18H31NO4 B173401 N-(3-Oxotetradecanoyl)-L-homoserine lactone CAS No. 177158-19-9

N-(3-Oxotetradecanoyl)-L-homoserine lactone

Cat. No.: B173401
CAS No.: 177158-19-9
M. Wt: 325.4 g/mol
InChI Key: YQFJJDSGBAAUPW-INIZCTEOSA-N
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

Target of Action

N-(3-Oxotetradecanoyl)-L-homoserine lactone, also known as N-3-oxo-tetradecanoyl-L-Homoserine lactone, is a natural product and an important signaling molecule widely used in bacterial communication systems, known as Quorum Sensing . It is involved in the formation of bacterial biofilms, biochemical reactions, and the expression of pathogenicity .

Mode of Action

As a quorum sensing signal molecule, this compound regulates the population behavior of microorganisms . Many studies have proved that it harms the physiological function of host intestinal epithelial cells . It has been shown to reduce cell viability in a dose-dependent manner, and co-treatment with this compound and lipopolysaccharide (LPS) enhances cell death .

Biochemical Pathways

This compound signals cell activation through a mechanism distinct from the canonical pathogen-associated molecular pattern recognition receptor pathways . It has been found to activate the receptor-interacting protein kinase 1 (RIPK1) pathway, leading to an increase in the levels of cleaved caspase 8 and 3 .

Pharmacokinetics

It is known that the toxicity of this compound is concentration-dependent . It is used as a signaling molecule in bacteriology research, but high concentrations of this compound may have toxic effects on the human body .

Result of Action

This compound has been shown to induce systemic inflammation and body weight loss in mice by disrupting intestinal barrier function . It induces endothelial cell apoptosis via the activation of the RIPK1 pathway, independent of LPS toxicity .

Action Environment

The action of this compound can be influenced by environmental factors. For example, the gut microbiome plays a key role in the detrimental effects of this compound on intestinal health . The fecal microbial community of mice was altered in the presence of this compound .

Biochemical Analysis

Biochemical Properties

N-(3-Oxotetradecanoyl)-L-homoserine lactone is involved in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules. This compound is a common signaling molecule that participates in the formation of bacterial biofilms, biochemical reactions, and pathogenicity expression .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in metabolic pathways, including interactions with enzymes or cofactors. This also includes any effects on metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and any effects on its activity or function could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

The synthesis of N-(3-Oxotetradecanoyl)-L-homoserine lactone involves several steps. One common method includes the reaction of tetradecanamide with an appropriate oxo compound under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the correct formation of the desired product . Industrial production methods may involve more advanced techniques, such as continuous flow reactors, to enhance yield and purity .

Chemical Reactions Analysis

N-(3-Oxotetradecanoyl)-L-homoserine lactone undergoes various chemical reactions, including:

Scientific Research Applications

Comparison with Similar Compounds

N-(3-Oxotetradecanoyl)-L-homoserine lactone can be compared with other similar compounds, such as:

  • 3-oxo-N-[(3S)-2-oxotetrahydrofuran-3-yl]decanamide
  • 3-oxo-N-[(3S)-2-oxotetrahydrofuran-3-yl]octanamide
  • 3-oxo-N-[(3S)-2-oxotetrahydrofuran-3-yl]octadecanamide

These compounds share structural similarities but differ in the length of their carbon chains, which can influence their chemical properties and biological activities . The uniqueness of this compound lies in its specific chain length and functional groups, making it particularly effective in certain applications .

Properties

IUPAC Name

3-oxo-N-[(3S)-2-oxooxolan-3-yl]tetradecanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H31NO4/c1-2-3-4-5-6-7-8-9-10-11-15(20)14-17(21)19-16-12-13-23-18(16)22/h16H,2-14H2,1H3,(H,19,21)/t16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQFJJDSGBAAUPW-INIZCTEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(=O)CC(=O)NC1CCOC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCC(=O)CC(=O)N[C@H]1CCOC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H31NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101346604
Record name 3-Oxo-N-[(3S)-tetrahydro-2-oxo-3-furanyl]tetradecanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101346604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

177158-19-9
Record name 3-Oxo-N-[(3S)-tetrahydro-2-oxo-3-furanyl]tetradecanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101346604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(3-Oxotetradecanoyl)-L-homoserine lactone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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